4,4'-Difluorobiphenyl-3-amine
Overview
Description
4,4’-Difluorobiphenyl-3-amine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of two fluorine atoms and an amine group attached to a biphenyl structure, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluorobiphenyl-3-amine typically involves the use of fluorinated biphenyl precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 4,4’-Difluorobiphenyl-3-amine may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Difluorobiphenyl-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while substitution reactions can introduce various functional groups onto the biphenyl structure .
Scientific Research Applications
4,4’-Difluorobiphenyl-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 4,4’-Difluorobiphenyl-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.
Comparison with Similar Compounds
3,3’-Difluoro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain biological contexts.
3-Fluoro-4’-methoxy-1,1’-biphenyl-4-amine: Contains a methoxy group, which can alter its chemical and biological properties.
3,3’,5,5’-Tetrafluoro-1,1’-biphenyl-4,4’-dicarboxylic acid: Contains additional fluorine atoms and carboxylic acid groups, affecting its reactivity and applications.
Uniqueness: 4,4’-Difluorobiphenyl-3-amine is unique due to the presence of both fluorine atoms and an amine group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPOGGQSLVSHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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